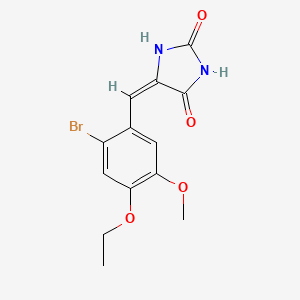![molecular formula C19H22N4O2S B5510407 1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the reaction of appropriate aldehydes with thiazolidin-2,4-dione in the presence of a catalyst like piperidine. This process, known as Knoevenagel condensation, leads to various substituted thiazolidinones. For example, Mahmoud et al. (2011) detailed the synthesis of thiazolidinone derivatives via reactions involving benzylamine and piperidine, yielding imidazolidinone derivatives and thiazolidin-4-one derivatives under different conditions (Mahmoud, Madkour, El‐Bordany, & Soliman, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves understanding the configuration and stereochemistry of compounds. For instance, Angelova et al. (2003) reported on the PMR spectra and structures of imidazolidin-2-ones, highlighting the presence of E,Z-isomerism and the exchange of the imino proton, which is critical for understanding the molecular structure and reactivity of such compounds (Angelova, Vasilev, Koedjikov, & Pojarlieff, 2003).
Chemical Reactions and Properties
Chemical reactions involving thiazolidinone derivatives can lead to a wide range of products depending on the reactants and conditions used. For example, the work by Patel et al. (2012) on the synthesis of s-triazine-based thiazolidinones as antimicrobial agents demonstrates the versatility of these compounds in undergoing chemical transformations to achieve desired biological activities (Patel, Patel, Kumari, & Patel, 2012).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, can be analyzed using various spectroscopic and crystallographic techniques. These properties are crucial for determining the compound's suitability for further application and formulation.
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their application in medicinal chemistry and other fields. Studies such as those by El-Shareif et al. (2003) on the synthesis of novel fused imidazole derivatives provide insights into the chemical behavior of these compounds under various conditions (El-Shareif, Ammar, El-Gaby, Zahran, & Khames, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Antimicrobial Activity : The synthesis of thiazolidinone derivatives, incorporating the core structure of the compound , has been shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. These derivatives demonstrate the compound's potential as a scaffold for developing new antimicrobial agents with broad-spectrum efficacy (Patel, Kumari, & Patel, 2012).
Antiproliferative Effects : Research into derivatives of the compound has also uncovered their antiproliferative effects against human leukemic cells, suggesting a possible role in the development of cancer therapeutics. This highlights the compound's versatility and potential in addressing various proliferative disorders (Sharath Kumar et al., 2014).
Process Development for Depression and Anxiety Treatment : The compound has been identified as a potential drug for treating depression and anxiety. Research has focused on optimizing the manufacturing process and controlling genotoxic impurities, emphasizing the compound's therapeutic potential beyond its antimicrobial and antiproliferative properties (Cimarosti et al., 2011).
Eigenschaften
IUPAC Name |
1-[2-methyl-5-[2-(1,3-thiazol-2-yl)piperidine-1-carbonyl]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-13-5-6-14(12-16(13)23-10-7-21-19(23)25)18(24)22-9-3-2-4-15(22)17-20-8-11-26-17/h5-6,8,11-12,15H,2-4,7,9-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYKISMWFZHDQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C3=NC=CS3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)
![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)
![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)